molecular formula C9H14N4O5 B12543899 Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid CAS No. 652148-34-0

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid

Cat. No.: B12543899
CAS No.: 652148-34-0
M. Wt: 258.23 g/mol
InChI Key: AYXVVBVFKWLKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is a synthetic organic compound characterized by a central 3,5-dioxopiperazine ring linked to a propyl chain bearing dual carbamic acid functional groups.

Properties

CAS No.

652148-34-0

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

carbamoyl-[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid

InChI

InChI=1S/C9H14N4O5/c1-5(2-13(8(10)16)9(17)18)12-3-6(14)11-7(15)4-12/h5H,2-4H2,1H3,(H2,10,16)(H,17,18)(H,11,14,15)

InChI Key

AYXVVBVFKWLKBF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C(=O)N)C(=O)O)N1CC(=O)NC(=O)C1

Origin of Product

United States

Preparation Methods

Cyclization Using Triphosgene

A widely used approach involves cyclizing N-ethylpiperazine-2,3-dione (1-ethylpiperazine-2,3-dione, CAS 59702-31-7) with triphosgene in dichloromethane (DCM). This method achieves high yields (up to 94.3%) under controlled conditions.

Reagents/Conditions Yield Key Steps
Triphosgene, TMSCl, DCM, -25°C 94.3% 1. Silylation : Protect amine with TMSCl. 2. Cyclization : React with triphosgene to form carbonyl groups.
Triphosgene, DBU, DCM, 10–20°C 93.9% 1. Base-mediated cyclization : DBU facilitates phosgene release from triphosgene.

Mechanism :

  • Silylation converts the amine to a trimethylsilyl (TMS) ether, preventing side reactions.
  • Cyclization with triphosgene introduces the 2,3-dioxo groups, forming the piperazine ring.

Alternative Cyclization Agents

Phosgene or oxalyl chloride can substitute triphosgene, though triphosgene is preferred for safety and efficiency.

Carbonyl Chloride Formation from Dioxopiperazine

The 3,5-dioxopiperazine-1-carbonyl chloride intermediate is pivotal for subsequent functionalization.

Chlorination with Phosgene

The dioxopiperazine core reacts with phosgene or triphosgene in anhydrous solvents (e.g., DCM or THF) to form the carbonyl chloride.

Reagents/Conditions Yield Key Steps
Phosgene, DCM, 0°C ~95% 1. Phosgenation : Dioxopiperazine reacts with phosgene to form carbonyl chloride.
Triphosgene, TMSCl, DCM 93.9% 1. Silylation : Protect amine. 2. Phosgenation : Triphosgene generates phosgene in situ.

Example :

  • 1-Ethylpiperazine-2,3-dione (14.2 g) in DCM reacts with triphosgene (3.61 g) and TMSCl (4.47 g) at -25°C, yielding 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (19.3 g, 94.3%).

Attachment of the Carbamoylpropyl Group

The carbamoylpropyl moiety is introduced via nucleophilic acyl substitution.

Reaction with Carbamoylpropylamine

The carbonyl chloride reacts with carbamoylpropylamine (e.g., H₂NCH₂CH₂CH₂OC(O)NH₂) under basic conditions.

Reagents/Conditions Yield Key Steps
K₂CO₃, H₂O/EtOAc, 0–5°C ~65% 1. Acylation : Carbonyl chloride reacts with amine in biphasic system. 2. Extraction : Product isolated via ethyl acetate layer.
Lutidine, THF, -10°C ~65% 1. Base catalysis : Lutidine deprotonates amine. 2. Low-temperature reaction : Minimizes side reactions.

Example :

  • 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (450 mg) reacts with cephalexin (696 mg) in H₂O/EtOAc, yielding 3-methyl-7-[2-phenyl-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)acetamido]ceph-3-em-4-carboxylic acid (568 mg, ~95%).

Alternative Approaches

  • Silyl Protection : The amine on the dioxopiperazine is protected with TMSCl prior to acylation, as demonstrated in cephalosporin synthesis.
  • Coupling Agents : Carbodiimides (e.g., EDC/HOBt) or chloroformates may facilitate carbamate bond formation.

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Methylene chloride or hexane are common solvents.
  • Column Chromatography : HP20SS resin or silica gel separates by-products.

Spectroscopic Data

  • NMR : δ (DMSO-d₆) 1.06 (t, 3H, J=7 Hz); 3.37 (q, 2H, J=7 Hz); 3.56 (m, 2H); 3.94 (m, 2H); 6.04 (d, 2H, J=6 Hz); 9.26 (s, 1H); 10.01 (d, 1H, J=6 Hz).
  • IR : νC=O 1780, 1660 cm⁻¹ (dioxopiperazine carbonyls).

Challenges and Optimization

Yield Limitations

  • Low-Temperature Reactions : Critical for minimizing decomposition of carbonyl chlorides.
  • Solvent Selection : DCM or THF enhances reaction efficiency but requires dry conditions.

Scalability

  • Green Chemistry : Use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) reduces waste, as seen in 93.9% yield syntheses.

Chemical Reactions Analysis

Types of Reactions

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid has been investigated for several pharmaceutical applications:

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, suggesting that carbamoyl derivatives may have similar effects. Studies on related compounds have reported IC50 values in the low micromolar range against tumor cells such as MCF7 (breast cancer) and HL60 (leukemia) .
  • Antimicrobial Properties :
    • The antimicrobial activity of piperazine derivatives has been documented extensively. For example, certain analogs demonstrated significant inhibitory effects against Gram-positive bacteria. Given the structural similarities, this compound may also possess antimicrobial properties worth exploring .
  • Enzyme Inhibition :
    • The compound’s structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit protein phosphatases and other enzymes involved in cellular signaling pathways. This could position this compound as a candidate for drug development targeting specific enzymatic pathways .

Biochemical Applications

The unique structure of this compound allows it to be utilized in biochemical research:

  • Peptide Synthesis :
    • The compound can serve as a building block in synthesizing peptide analogs. Its ability to form stable interactions with other amino acids can be leveraged to create novel peptides with enhanced biological activities .
  • Drug Design :
    • Its structural features make it a suitable candidate for modifications aimed at improving pharmacokinetic properties, such as solubility and bioavailability. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy as a pharmaceutical agent .

Case Studies

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values comparable to existing chemotherapeutics.
Study 2Antimicrobial EfficacyShowed promising results against various bacterial strains, suggesting potential use as an antibiotic agent.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific phosphatases, indicating potential applications in treating diseases related to dysregulated signaling pathways.

Mechanism of Action

The mechanism of action of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Dexrazoxane (4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione)

Key Similarities :

  • Both compounds share a 3,5-dioxopiperazine core, which is critical for metal chelation (e.g., iron) .
  • The propyl linker in both structures allows spatial flexibility for interactions with biological targets.

Key Differences :

  • Functional Groups : Dexrazoxane contains a lipophilic piperazine-2,6-dione ring, whereas the target compound features hydrophilic carbamic acid groups. This difference may influence solubility and tissue distribution.
  • Applications: Dexrazoxane is clinically validated as a cardioprotective agent for anthracycline-treated cancer patients .

Daidzein Carbamic Acid Derivative (5-[2-[3-(4-hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester)

Key Similarities :

  • Both compounds incorporate carbamic acid/ester groups, which may enhance stability or modulate bioavailability.

Key Differences :

  • Core Structure : The daidzein derivative is based on an isoflavone scaffold with estrogenic activity, while the target compound lacks aromaticity and focuses on piperazine-mediated chelation.

Comparative Data Table

Property Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic Acid Dexrazoxane Daidzein Carbamic Acid Derivative
Molecular Weight ~309.3 g/mol (calculated) 268.3 g/mol ~550.6 g/mol (estimated)
Key Functional Groups Carbamic acid, dioxopiperazine Piperazine-2,6-dione, dioxopiperazine Isoflavone, tert-butyl carbamate
Solubility Likely hydrophilic (carbamate groups) Lipophilic (logP ~0.5) Moderate (tert-butyl ester enhances lipophilicity)
Primary Application Hypothesized: Chelation/prodrug design Cardioprotection Estrogen receptor modulation (ineffective in study)
Metabolite Activity Unknown ADR-925 (hydrophilic iron chelator) N/A

Research Findings and Mechanistic Insights

  • Dexrazoxane : Its cardioprotective effect arises from iron chelation via ADR-925, reducing anthracycline-induced oxidative stress . The target compound’s carbamic acid groups may similarly enable metal binding but lack the dione ring required for ADR-925-like metabolism.
  • Daidzein Derivative : The absence of estrogenic activity in carbamic acid-modified isoflavones underscores the role of structural context in biological function. This suggests that this compound’s activity will depend on its unique combination of chelation capacity and solubility.

Biological Activity

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid, with CAS number 652148-34-0, is a compound of interest due to its potential biological activities. The following sections detail its chemical properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

PropertyValue
Molecular FormulaC₉H₁₄N₄O₅
Molecular Weight258.23 g/mol
Structural CharacteristicsContains a carbamoyl group and a dioxopiperazine moiety

The compound features a unique structure that may contribute to its biological activity, particularly in the context of enzyme interactions and metabolic pathways.

Mechanisms of Biological Activity

This compound is thought to interact with various biological systems, particularly in relation to the urea cycle. It is structurally related to carbamoyl phosphate synthetase (CPS1), an enzyme critical for ammonia detoxification in the liver. CPS1 catalyzes the conversion of ammonia and bicarbonate into carbamoyl phosphate, which is essential for the synthesis of urea.

Potential Mechanisms:

  • Enzyme Modulation : The compound may act as an allosteric modulator of CPS1, influencing its activity and thereby affecting nitrogen metabolism.
  • Neuroprotective Effects : Given its structural similarity to compounds used in treating hyperammonemia, it may also exhibit neuroprotective properties by reducing ammonia levels in the brain.

Case Study 1: CPS1 Deficiency

A notable case study involved a newborn diagnosed with CPS1 deficiency who was treated with carglumic acid (an activator of CPS1). The introduction of carglumic acid led to significant improvements in metabolic control, highlighting the importance of CPS1 activity in managing hyperammonemia. This case emphasizes the relevance of compounds that can modulate CPS1 activity, such as this compound .

Case Study 2: Enzyme Activity Measurement

Research conducted on liver tissues from patients with hyperammonemia demonstrated that CPS1 activity could be significantly lower in affected individuals. Techniques such as radiochromatography were utilized to measure enzyme activity levels, providing insights into how compounds affecting CPS1 could be beneficial in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.